molecular formula C16H19N3 B5739556 [(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile

[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile

Cat. No. B5739556
M. Wt: 253.34 g/mol
InChI Key: QAKLSUODJWMGFJ-UHFFFAOYSA-N
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Description

[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile, also known as CYM-5442, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrole derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The exact mechanism of action of [(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer. [(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile has also been shown to modulate the activity of certain ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. [(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile has also been shown to inhibit the growth and proliferation of cancer cells and to induce apoptosis, or programmed cell death, in these cells. In addition, [(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile in lab experiments is its wide range of biological activities. This compound has been shown to have anti-inflammatory, anti-cancer, anti-viral, and neuroprotective properties, making it a versatile tool for studying various biological processes. However, one limitation of using [(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile in lab experiments is its potential toxicity. Like all chemical compounds, [(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile can be toxic at high doses, and care must be taken to ensure that appropriate safety measures are in place when working with this compound.

Future Directions

There are many potential future directions for research on [(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile. One area of interest is the development of [(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile-based therapies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the use of [(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to fully understand the mechanism of action of [(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile and to identify other potential therapeutic applications for this compound.

Synthesis Methods

The synthesis of [(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile involves the condensation reaction between [(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile and an appropriate aldehyde or ketone. The reaction is typically carried out under mild conditions and yields a pure product with high yield.

Scientific Research Applications

[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. [(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c1-12-8-15(9-14(10-17)11-18)13(2)19(12)16-6-4-3-5-7-16/h8-9,16H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKLSUODJWMGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CCCCC2)C)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]propanedinitrile

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